2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
Brand Name: Vulcanchem
CAS No.: 19448-00-1
VCID: VC18406507
InChI: InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H
SMILES:
Molecular Formula: C20H25ClN2O3
Molecular Weight: 376.9 g/mol

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride

CAS No.: 19448-00-1

Cat. No.: VC18406507

Molecular Formula: C20H25ClN2O3

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride - 19448-00-1

Specification

CAS No. 19448-00-1
Molecular Formula C20H25ClN2O3
Molecular Weight 376.9 g/mol
IUPAC Name 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
Standard InChI InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H
Standard InChI Key OXAVIBJJXBLKEM-UHFFFAOYSA-N
Canonical SMILES C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-]

Introduction

2-Piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a carbamate functional group. It is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom in its structure. The compound has a molecular weight of approximately 376.877 g/mol and is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Synthesis and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride typically involves the reaction of piperidine derivatives with phenoxyphenyl isocyanates or carbamates. The choice of solvents, catalysts, and reaction conditions such as temperature and pH are crucial for optimizing the yield and purity of the compound.

Synthesis ComponentDescription
Starting MaterialsPiperidine derivatives, phenoxyphenyl isocyanates or carbamates
SolventsDimethyl sulfoxide (DMSO), polyethylene glycol (PEG)
CatalystsNot specified in reliable sources
Reaction ConditionsControlled temperatures, pH control

Biological Activities and Potential Applications

This compound exhibits notable biological activities, including potential interactions with enzymes and receptors. These interactions can modulate various biological processes, making it a candidate for further investigation in drug development and therapeutic applications.

Biological ActivityPotential Application
Enzyme ModulationDrug development
Receptor SignalingTherapeutic applications

Research Findings and Future Directions

Research on 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride focuses on understanding its molecular targets and pathways. Further studies are needed to elucidate its mechanism of action fully and explore its therapeutic benefits.

Research AreaObjective
Molecular TargetsIdentify specific biological targets
Pathway AnalysisUnderstand the compound's mechanism of action

Comparison with Similar Compounds

Several compounds share structural similarities with 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride. Variations in substituents significantly influence their biological activity and potential applications.

CompoundKey Differences
Carbanilic acid, m-(hexyloxy)methyl-, 2-piperidinoethyl ester, hydrochlorideContains a hexyloxy group instead of pentyloxy
Carbanilic acid, m-(butyloxy)methyl-, 2-piperidinoethyl ester, hydrochlorideHas a butyloxy group instead of pentyloxy
2-Piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamateFeatures a propoxy group instead of phenoxy

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